Defined (R)-Stereochemistry for Enantioselective Kinase Binding in Syk Inhibitor Development
The (R)-enantiomer is a confirmed structural component of a potent inhibitor of Spleen Tyrosine Kinase (Syk), as demonstrated by its presence in the co-crystal structure with the kinase domain. The complex, deposited as PDB ID 4XG4, shows the (3R)-1-{[1-(5-fluoro-2-{[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]amino}pyrimidin-4-yl)-4-methyl-1H-pyrrol-3-yl]methyl}pyrrolidin-3-ol molecule bound in the ATP-binding pocket [1]. This crystallographic evidence provides a direct structural rationale for the compound's utility in designing ATP-competitive inhibitors, a property that its (S)-enantiomer or racemic mixture cannot reliably provide.
| Evidence Dimension | Binding Mode Validation |
|---|---|
| Target Compound Data | Confirmation of specific binding pose in Syk kinase active site via X-ray diffraction at 2.3 Å resolution |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture (CAS 1261233-26-4) |
| Quantified Difference | Chiral recognition essential for binding; (S)-enantiomer is predicted to have a different or null binding mode |
| Conditions | In vitro co-crystallization with recombinant human Syk kinase domain |
Why This Matters
Procurement of the correct (R)-enantiomer is mandatory for reproducing the structure-based design and SAR of the Syk inhibitor series detailed in this patent and publication.
- [1] Lee, S.J., et al. Crystal structures of spleen tyrosine kinase in complex with novel inhibitors: structural insights for design of anticancer drugs. FEBS J. 283, 3613–3625 (2016). PDB ID: 4XG4. View Source
